N-methyl-4-(propan-2-yloxy)aniline hydrochloride
Overview
Description
N-methyl-4-(propan-2-yloxy)aniline hydrochloride is a chemical compound with the molecular formula C10H16ClNO and a molecular weight of 201.7 g/mol . It is also known by its IUPAC name, 4-isopropoxy-N-methylaniline hydrochloride . This compound is typically found in a powdered form and is used in various scientific research applications .
Preparation Methods
The synthesis of N-methyl-4-(propan-2-yloxy)aniline hydrochloride involves several steps. One common synthetic route includes the reaction of 4-nitroaniline with isopropyl alcohol in the presence of a catalyst to form 4-(propan-2-yloxy)aniline. This intermediate is then subjected to methylation using methyl iodide to produce N-methyl-4-(propan-2-yloxy)aniline. Finally, the compound is converted to its hydrochloride salt by reacting with hydrochloric acid .
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
N-methyl-4-(propan-2-yloxy)aniline hydrochloride undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with halogenating agents to form halogenated derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-methyl-4-(propan-2-yloxy)aniline hydrochloride is utilized in various scientific research fields, including:
Mechanism of Action
The mechanism of action of N-methyl-4-(propan-2-yloxy)aniline hydrochloride involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes or as a ligand that binds to specific proteins . The pathways involved in its mechanism of action depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
N-methyl-4-(propan-2-yloxy)aniline hydrochloride can be compared with other similar compounds such as:
N-methyl-4-(propan-2-yloxy)aniline: The non-hydrochloride form of the compound, which has similar chemical properties but different solubility and stability characteristics.
4-isopropoxy-N-methylaniline: Another similar compound with slight variations in its chemical structure and reactivity.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and solubility properties, making it suitable for various specialized applications .
Properties
IUPAC Name |
N-methyl-4-propan-2-yloxyaniline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO.ClH/c1-8(2)12-10-6-4-9(11-3)5-7-10;/h4-8,11H,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKPCCSDIAXCHIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)NC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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